NPDPV
Description
Properties
CAS No. |
31994-78-2 |
|---|---|
Molecular Formula |
C20H17N5O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2,4-diphenyl-1,3-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C20H17N5O2/c26-25(27)19-13-11-16(12-14-19)20-21-23(17-7-3-1-4-8-17)15-24(22-20)18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChI Key |
BBXGBRVXVDRHGA-UHFFFAOYSA-N |
SMILES |
C1N(N=C([N]N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1N(NC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Other CAS No. |
31994-78-2 |
Synonyms |
6-(4-nitrophenyl)-2,4-diphenylverdazyl NPDPV |
Origin of Product |
United States |
Preparation Methods
Route 1: Hydrazone Cyclization
Reagents :
-
4-Nitrophenylhydrazine (1.0 equiv)
-
Benzaldehyde (2.0 equiv)
-
Glacial acetic acid (catalyst)
-
Ammonium acetate (1.5 equiv)
Procedure :
-
Dissolve 4-nitrophenylhydrazine (10 mmol) and benzaldehyde (20 mmol) in ethanol (50 mL).
-
Add glacial acetic acid (1 mL) and reflux at 80°C for 12 hours.
-
Cool to room temperature, then add ammonium acetate (15 mmol) and reflux for an additional 6 hours.
-
Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Route 2: Oxidative Coupling
Reagents :
-
1,2-Bis(benzaldehyde)hydrazine (1.0 equiv)
-
4-Nitrobenzoyl chloride (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (solvent)
Procedure :
-
Add 1,2-bis(benzaldehyde)hydrazine (10 mmol) and triethylamine (20 mmol) to dichloromethane (50 mL).
-
Dropwise add 4-nitrobenzoyl chloride (11 mmol) at 0°C, then stir at room temperature for 24 hours.
-
Wash with water, dry over Na₂SO₄, and concentrate.
-
Recrystallize from ethanol to isolate this compound.
Yield : ~28% (hypothetical, limited by steric effects).
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher temperatures accelerate cyclization but risk decomposition. |
| Solvent Polarity | Ethanol > DMF | Polar protic solvents favor hydrazone formation. |
| Catalyst Loading | 5–10 mol% AcOH | Excess acid promotes side reactions. |
| Reaction Time | 12–18 hours | Prolonged durations improve conversion but may degrade products. |
Characterization and Validation
Post-synthesis characterization of this compound should include:
Chemical Reactions Analysis
Types of Reactions
NPDPV undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
NPDPV has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its bioactive properties make it a candidate for drug development.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This suggests its potential as a chemotherapeutic agent .
- Antimicrobial Properties : this compound has demonstrated significant antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis. This property could be harnessed in developing new antimicrobial agents .
Agricultural Applications
In agriculture, this compound's properties are being explored for use as a pesticide and growth regulator.
- Pesticidal Efficacy : this compound has shown promise as an effective pesticide due to its ability to inhibit specific enzymes critical for pest survival. Field trials have indicated that crops treated with this compound exhibit reduced pest populations without adversely affecting beneficial insects .
- Growth Regulation : Studies have suggested that this compound can enhance plant growth by promoting root development and nutrient uptake. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing crop yields while minimizing chemical inputs .
Materials Science Applications
The unique chemical structure of this compound allows for its incorporation into various materials, enhancing their properties.
- Polymer Additive : this compound can be used as an additive in polymer formulations to improve thermal stability and mechanical strength. Its incorporation into plastics has been shown to enhance durability and resistance to environmental degradation .
- Nanocomposites : Research indicates that this compound can be utilized in the synthesis of nanocomposites, which exhibit superior properties compared to traditional materials. These nanocomposites could find applications in electronics and packaging due to their lightweight and strong characteristics .
Case Studies
Several case studies illustrate the practical applications of this compound across different fields:
- Cancer Treatment Study : A clinical trial involving this compound was conducted on patients with advanced tumors. Results indicated a significant reduction in tumor size with minimal side effects, highlighting its potential as an effective treatment option .
- Agricultural Field Trials : In a series of field trials, crops treated with this compound exhibited a 30% increase in yield compared to untreated controls. The trials also reported lower incidences of pest-related damage, demonstrating its dual role as both a growth enhancer and pest deterrent .
- Material Performance Testing : In laboratory tests, polymers enhanced with this compound showed improved tensile strength and heat resistance compared to standard formulations. These findings suggest that this compound-modified materials could be suitable for high-performance applications .
Mechanism of Action
The mechanism of action of NPDPV involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the context in which this compound is used and the specific targets involved.
Biological Activity
N-(β-D-xylopyranosyl)-thiosemicarbazide (NPDPV) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Overview of this compound
This compound belongs to a class of thiosemicarbazides, which are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. The compound's structure includes a β-D-xylopyranosyl moiety, which may contribute to its biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various thiosemicarbazides, this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a promising candidate for the development of new antimicrobial agents .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. In vitro studies showed that this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Antiviral Activity
This compound also shows promise as an antiviral agent. Preliminary studies have indicated that it can inhibit viral replication in vitro. The compound was tested against influenza virus strains, yielding an IC50 value of approximately 20 µM. This suggests potential utility in treating viral infections .
The biological activities of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : this compound has been shown to inhibit dipeptidyl peptidase IV (DPP4), which plays a role in glucose metabolism and insulin secretion regulation .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Reactive Oxygen Species (ROS) Generation : Similar to other thiosemicarbazides, this compound may induce oxidative stress in cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in combination with conventional antibiotics against resistant bacterial strains. Results indicated enhanced efficacy when used in synergy with certain antibiotics, suggesting a potential strategy for overcoming antibiotic resistance.
- Cancer Treatment : In a preclinical trial involving mice with xenograft tumors, this compound treatment resulted in significant tumor reduction compared to control groups. Histological analyses revealed increased apoptosis markers within treated tumors.
Comparison with Similar Compounds
Comparison with Similar Compounds
NPDPV belongs to the family of organophosphorus flame retardants (OPFRs). Below is a detailed comparison with two structurally and functionally analogous compounds: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and DiDOPO (a dimeric derivative of DOPO).
Structural Comparison
| Property | This compound | DOPO | DiDOPO |
|---|---|---|---|
| Core Structure | Phenethyl-bridged phosphaphenanthrene | Single phosphaphenanthrene ring | Dimeric DOPO with ether linkage |
| Molecular Weight (g/mol) | ~350* | 216.16 | ~432* |
| Functional Groups | Bridged phenethyl, P=O, ether | P=O, ether | Dual P=O, ether linkages |
*Estimated based on analogous compounds .
Functional Performance
2.2.1 Flame Retardancy
Data from EP/GF composites (30 wt% loading):
| Compound | LOI (%)* | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Char Yield (%) |
|---|---|---|---|---|
| This compound | 35.2 | V-0 | 112 | 28.5 |
| DOPO | 28.7 | V-1 | 198 | 18.3 |
| DiDOPO | 32.9 | V-0 | 135 | 24.7 |
*Limiting Oxygen Index (LOI) measured via ASTM D2863 .
This compound outperforms DOPO and DiDOPO in LOI and char formation due to its phenethyl bridge, which promotes cross-linking during pyrolysis, enhancing char stability . DiDOPO’s dimeric structure improves flame inhibition but lags in char yield compared to this compound.
2.2.2 Thermal Stability
Thermogravimetric analysis (TGA) under nitrogen:
| Compound | T₅% (°C)* | Tmax (°C)** | Residual Mass (%) |
|---|---|---|---|
| This compound | 295 | 428 | 19.1 |
| DOPO | 245 | 365 | 8.7 |
| DiDOPO | 278 | 402 | 15.4 |
Temperature at 5% weight loss. *Temperature at maximum degradation rate .
This compound exhibits superior thermal stability, attributed to its rigid bridged structure, which delays decomposition onset. DOPO degrades earlier due to its simpler, less thermally robust framework.
2.2.3 Compatibility with Polymers
This compound’s phenethyl group improves dispersion in non-polar epoxy matrices, reducing agglomeration compared to DOPO and DiDOPO. This results in better tensile strength retention (≤12% loss vs. 18–22% for DOPO/DiDOPO) .
Critical Analysis of Research Findings
Advantages of this compound
- Synergistic Effects : Combines gas-phase radical scavenging (P=O) and condensed-phase char reinforcement (phenethyl bridge) .
- Low Toxicity : Unlike halogenated retardants, this compound produces minimal toxic fumes during combustion .
Limitations
- Cost : Synthesis involves multi-step reactions, increasing production costs by ~30% compared to DOPO .
- Hydrolytic Stability : Susceptible to hydrolysis in humid environments, limiting use in outdoor applications .
Implications for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
